molecular formula C7H9N3 B7762523 3-(1H-pyrazol-1-yl)butanenitrile CAS No. 1006348-47-5

3-(1H-pyrazol-1-yl)butanenitrile

Cat. No.: B7762523
CAS No.: 1006348-47-5
M. Wt: 135.17 g/mol
InChI Key: QIYPJWZITYIHLC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C7H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)butanenitrile typically involves the reaction of pyrazole with butanenitrile under specific conditions. One common method is the cyclocondensation of acetylenic ketones with hydrazines, which provides regioisomeric pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-pyrazol-1-yl)butanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile
  • 1H-Pyrazole-1-propanenitrile, β-methyl

Uniqueness

3-(1H-pyrazol-1-yl)butanenitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-pyrazol-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYPJWZITYIHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285386
Record name β-Methyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-47-5
Record name β-Methyl-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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